4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide

Medicinal chemistry Physicochemical profiling CNS drug design

Obtaining the O-desmethyl metabolite of clebopride for impurity profiling is often hampered by long lead times and inadequate purity. Our 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide solves this with a ≥95% assay, enabling direct use as a reference standard for LC-MS method validation. • Confirmed identity via CAS 71084-02-1 and >95% purity (HPLC) eliminates structural ambiguity. • Free 2-hydroxy group supports conjugation chemistry (e.g., PROTAC linker attachment) without demethylation. • Ships ambient globally; not a controlled substance, simplifying cross-border logistics. This product bridges the gap between analytical characterization and downstream derivatization, reducing both procurement friction and experimental uncertainty.

Molecular Formula C19H22ClN3O2
Molecular Weight 359.85
CAS No. 71084-02-1
Cat. No. B2804902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide
CAS71084-02-1
Molecular FormulaC19H22ClN3O2
Molecular Weight359.85
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CC3=CC=CC=C3
InChIInChI=1S/C19H22ClN3O2/c20-16-10-15(18(24)11-17(16)21)19(25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,24H,6-9,12,21H2,(H,22,25)
InChIKeyNNXYEQOVHDIOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Comparator Landscape for CAS 71084-02-1


4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide (CAS 71084-02-1, molecular formula C19H22ClN3O2, MW 359.8 g/mol) is a substituted benzamide derivative containing a 4-amino-5-chloro-2-hydroxybenzamide core linked to an N-benzylpiperidine moiety. This compound is structurally the 2‑hydroxy (O‑desmethyl) analog of the marketed prokinetic/antiemetic drug clebopride (4‑amino‑N‑(1‑benzylpiperidin‑4‑yl)‑5‑chloro‑2‑methoxybenzamide), differing only by the presence of a free phenolic hydroxyl group in place of the methoxy substituent at the benzamide 2‑position [1][2]. This single atom substitution (O vs. OCH₃) has significant consequences for hydrogen‑bonding capacity, lipophilicity, metabolic susceptibility, and the potential for further chemical derivatization, providing a basis for differential biological profiling relative to clebopride and other 2‑alkoxybenzamide congeners.

2‑Hydroxy benzamide scaffold
Direct conjugable phenolic handle vs. clebopride's inert methoxy; supports prodrug/PROTAC chemistry
Sigma‑2 receptor affinity reported
Potential tool for sigma‑2 pathway studies; Ki = 23 nM (rat PC12) requires independent verification
Dopamine receptor class‑level SAR
D₂/D₃ affinity inferred from benzamide pharmacophore; no published Ki for target compound

CAS 71084-02-1: Not Interchangeable with Clebopride


The substitution of the 2‑methoxy group (clebopride) with a 2‑hydroxy group (target compound) is not conservative and produces measurable alterations in three critical molecular properties relevant to target engagement and pharmacokinetics: (i) hydrogen‑bond donor count increases from 2 to 3, altering the complementarity to receptor hydrogen‑bond acceptors; (ii) topological polar surface area (TPSA) increases by approximately 11 Ų (from ~67.6 Ų to ~78.6 Ų), which can influence membrane permeability; and (iii) the computed lipophilicity (XLogP3) decreases from ~3.7 to ~3.4, affecting partitioning behavior [1][2]. Furthermore, the free phenolic hydroxyl is a known metabolic handle for glucuronidation and sulfation, whereas the methoxy group undergoes O‑demethylation—pathways that produce distinct metabolite profiles and may alter in vivo clearance rates. These differences mean that activity or ADME data obtained for clebopride cannot be extrapolated to the 2‑hydroxy compound without experimental verification, and vice versa. Users who require a benzamide scaffold with a free hydroxyl for further conjugation chemistry (e.g., prodrug design, linker attachment, or PROTAC synthesis) will find clebopride unsuitable as a direct substitute [3].

Hydrogen‑bond donor count
Increased HBD (3 vs 2) and TPSA (78.6 vs 67.6 Ų) may shift receptor complementarity and CNS penetration relative to clebopride.
Metabolic pathway divergence
Free phenol undergoes glucuronidation/sulfation; methoxy O‑demethylation yields different metabolite profiles and clearance rates.
Derivatization chemistry
Clebopride methoxy inert to mild conjugation; requires harsh demethylation. Target phenol ready for ester/ether/carbamate formation.

Quantitative Differentiation Evidence: CAS 71084-02-1 vs. Analogs


Physicochemical Differentiation from Clebopride

When compared head‑to‑head with its closest structural analog clebopride (2‑methoxy), the target compound (2‑hydroxy) exhibits an increased hydrogen‑bond donor count (3 vs. 2) and a larger TPSA (78.6 Ų vs. 67.6 Ų). These computed values, derived from PubChem's standardized property calculations, are relevant because TPSA values above 60–70 Ų are associated with reduced passive blood–brain barrier penetration, and HBD count above 3 has been correlated with lower oral bioavailability [1][2]. The XLogP3 also shifts from 3.7 (clebopride) to 3.4 (target), indicating moderately reduced lipophilicity. These three quantitative differences are direct, verifiable, and arise solely from the replacement of OCH₃ with OH [3].

Physicochemical shift
Head-to-head
HBD 3 vs 2; TPSA 78.6 vs 67.6 Ų; XLogP3 3.4 vs 3.7
Higher HBD/TPSA predicts reduced passive brain penetration compared to clebopride.
Computed properties (PubChem); impacts tissue-distribution study design.
Medicinal chemistry Physicochemical profiling CNS drug design

Phenolic Hydroxyl as Derivatization Handle vs. Clebopride

The free 2‑hydroxy group on the target compound serves as a nucleophilic site for esterification, etherification, carbamate formation, or attachment of PEG/linker moieties. In contrast, the 2‑methoxy group of clebopride is chemically inert under the same mild derivatization conditions and requires harsh demethylation (e.g., BBr₃, HBr/AcOH) to generate the free phenol, which is often incompatible with other functional groups on the scaffold. This represents a synthetic differentiation: the target compound provides a ready‑to‑use phenolic handle with an estimated pKa of ~7.85, meaning it is partially ionized at physiological pH and can participate in both hydrogen‑bond donation and pH‑dependent solubility modulation [1][2].

Phenolic handle
Class-level inference
Free -OH; nucleophilic; pKa ~7.85; directly conjugable under mild conditions
Eliminates demethylation step needed for clebopride, enabling PROTAC/prodrug synthesis.
Predicted pKa; experimental verification recommended.
PROTAC design Prodrug synthesis Bioconjugation chemistry

Sigma Receptor Affinity Profile vs. Clebopride

Binding affinity data curated in BindingDB (BDBM50604968 / CHEMBL5190189) indicate that the 2‑hydroxy analog exhibits measurable affinity for sigma‑1 (Ki = 248 nM) and sigma‑2 (Ki = 23 nM) receptors in guinea pig brain and rat PC12 cell assays, respectively [1]. By comparison, clebopride is primarily characterized as a dopamine D₂ receptor antagonist (Ki values in the low nanomolar range for D₂/D₃) with minimal reported sigma receptor activity, representing a differential pharmacological fingerprint between the two analogs [2]. However, it must be noted that the exact structural identity of the BindingDB entry could not be independently verified through SMILES/InChI cross‑referencing in this analysis, and therefore this evidence is classified as cross‑study comparable rather than a direct head‑to‑head comparison.

Sigma receptor affinity
Cross-study comparable
Sigma‑1 Ki = 248 nM; Sigma‑2 Ki = 23 nM (vs. clebopride minimal sigma activity)
Supports sigma‑2‑pathway research; dopamine‑centric profile distinct from clebopride.
BindingDB entry structural assignment not independently verified.
Sigma receptor pharmacology CNS drug discovery Receptor binding profiling

Dopamine D₂/D₃ Affinity: Class-Level SAR

Vendor research summaries describe in vitro and in vivo studies demonstrating dopamine D₂ and D₃ receptor affinity for the target compound, suggesting potential applications in Parkinson's disease and schizophrenia models [1]. The broader substituted benzamide class—including clebopride, metoclopramide, and remoxipride—has well‑established dopamine D₂ receptor antagonist activity, and the presence of the intact 4‑amino‑5‑chloro‑2‑oxybenzamide pharmacophore in the target compound supports class‑level inference of dopaminergic activity. However, no published Ki or IC₅₀ values for the target compound at defined dopamine receptor subtypes could be located in peer‑reviewed primary literature during this analysis, preventing direct quantitative potency comparison with clebopride (D₃ Ki = 10 nM) or other benzamide antipsychotics.

Dopamine D₂/D₃ SAR
Class-level inference
Affinity reported in vendor literature; no peer‑reviewed Ki data available
Potential D₂/D₃ activity from benzamide pharmacophore; quantitative potency uncharacterized.
De novo dose‑response studies required in each experimental system.
Dopamine receptor pharmacology Antipsychotic drug discovery Benzamide SAR

Application Scenarios for CAS 71084-02-1


PROTAC Conjugation via Phenolic Hydroxyl Handle

The free 2‑hydroxy group of the target compound provides a direct attachment point for E3 ligase‑recruiting ligands (e.g., VHL or CRBN binders) via ester, ether, or carbamate linkages, without requiring a demethylation step. This contrasts with clebopride, where the 2‑methoxy group necessitates aggressive demethylation that may degrade the benzylpiperidine moiety. Researchers can leverage the predicted pKa of ~7.85 to design pH‑sensitive linkers or to modulate solubility during conjugate synthesis [1]. The compound's dopamine receptor affinity (class‑level inference) makes it a candidate for targeted degradation of D₂/D₃ receptors, a strategy gaining traction in antipsychotic drug discovery.

Peripherally Restricted Dopamine Antagonist Development

With a TPSA of 78.6 Ų and HBD count of 3—both above typical CNS‑penetrant thresholds—the target compound is predicted to exhibit reduced passive blood–brain barrier penetration compared to clebopride (TPSA = 67.6 Ų, HBD = 2) [2][3]. This property may be exploited to design peripherally restricted dopamine antagonists for gastrointestinal indications, potentially reducing CNS side effects such as extrapyramidal symptoms that limit the use of centrally penetrant benzamides like metoclopramide. Pharmacokinetic studies comparing brain‑to‑plasma ratios of the target compound vs. clebopride would be necessary to validate this hypothesis.

Sigma-2 Receptor Tool for Cancer and Neuroprotection

If the reported sigma‑2 receptor affinity (Ki = 23 nM in rat PC12 cells) [4] is confirmed in independent assays, the target compound could serve as a tool molecule to study sigma‑2‑mediated pathways in cancer cell proliferation and neuroprotection. Its ~10‑fold selectivity over sigma‑1 (Ki = 248 nM) distinguishes it from non‑selective sigma ligands, while the presence of the dopamine pharmacophore introduces a multi‑target profile that may be advantageous in polypharmacology approaches. Users should independently verify the sigma binding data due to uncertainties in the BindingDB structural assignment.

Metabolite ID and PK: 2-Hydroxy vs. 2-Methoxy Benzamides

The target compound is the O‑desmethyl metabolite of clebopride [1]. Comparative in vitro metabolism studies (e.g., using liver microsomes or hepatocytes) can directly quantify the relative rates of Phase II conjugation (glucuronidation/sulfation of the phenol vs. O‑demethylation of the methoxy) to explain differences in clearance and exposure between the two analogs. Such data are essential for understanding the metabolic liability introduced by the 2‑hydroxy substituent and for guiding the design of metabolically stable benzamide leads.

Application
Selection Property
Validation Focus
PROTAC conjugation via phenolic handle
Conjugatable phenol without deprotection
Linker attachment efficiency; target degradation confirmation
Peripherally restricted dopamine antagonist research
Higher TPSA/HBD vs clebopride
Brain‑to‑plasma ratio; CNS side‑effect model endpoints
Sigma‑2 receptor tool in cancer/neuroprotection models
Reported sigma‑2 Ki 23 nM
Independent binding verification; sigma‑2 pathway assay response
Comparative metabolite ID/PK studies
Phase II conjugation vs O‑demethylation
In vitro microsome/hepatocyte clearance comparison
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